molecular formula C9H12Cl2N2 B2592265 N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride CAS No. 2287330-71-4

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride

Cat. No.: B2592265
CAS No.: 2287330-71-4
M. Wt: 219.11
InChI Key: SNERNPSYSMAZQO-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the synthesis of other complex molecules and serves as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride typically involves the reaction of pyridine derivatives with propargylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with propargylamine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-ylmethyl)prop-2-yn-1-amine
  • N-(Pyridin-4-ylmethyl)prop-2-yn-1-amine
  • N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine

Uniqueness

N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it particularly useful in the synthesis of certain target molecules and in the study of specific biochemical pathways .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h1,3-4,6,8,10H,5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNERNPSYSMAZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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